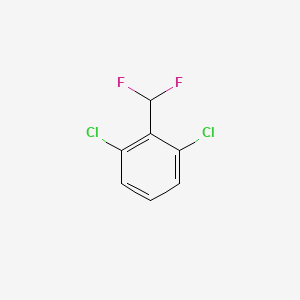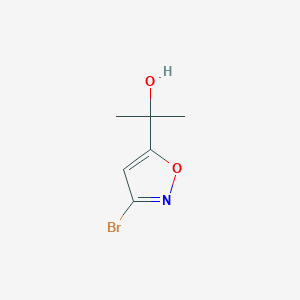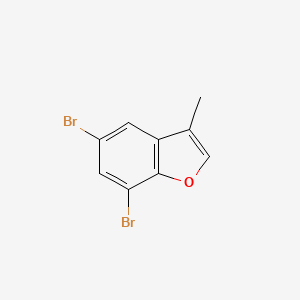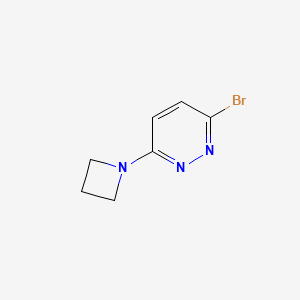
3-(4-Fluoro-7-methyl-3-indolyl)-1-propanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Fluoro-7-methyl-3-indolyl)-1-propanamine is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of a fluorine atom and a methyl group on the indole ring can significantly influence the compound’s chemical properties and biological activities.
Méthodes De Préparation
The synthesis of 3-(4-Fluoro-7-methyl-3-indolyl)-1-propanamine typically involves several steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the indole ring: This can be achieved through Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions to form the indole ring.
Introduction of the fluorine atom: The fluorine atom can be introduced through electrophilic fluorination using reagents such as Selectfluor.
Alkylation: The indole derivative can be alkylated using an appropriate alkyl halide to introduce the propanamine side chain.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Analyse Des Réactions Chimiques
3-(4-Fluoro-7-methyl-3-indolyl)-1-propanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding indole-3-carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding alcohols or amines.
Substitution: The fluorine atom on the indole ring can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various substituted indole derivatives.
Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
3-(4-Fluoro-7-methyl-3-indolyl)-1-propanamine has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates targeting various diseases, including cancer, neurological disorders, and infectious diseases.
Biological Studies: It can be used in biological assays to study its effects on different cellular pathways and molecular targets.
Chemical Biology: The compound can be used as a probe to investigate the role of indole derivatives in biological systems.
Industrial Applications: It may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of 3-(4-Fluoro-7-methyl-3-indolyl)-1-propanamine involves its interaction with specific molecular targets in biological systems. The presence of the fluorine atom and the methyl group can enhance its binding affinity to certain receptors or enzymes, leading to modulation of their activity. The compound may also influence various signaling pathways, resulting in its observed biological effects.
Comparaison Avec Des Composés Similaires
3-(4-Fluoro-7-methyl-3-indolyl)-1-propanamine can be compared with other similar compounds, such as:
3-(4-Fluoro-7-methyl-3-indolyl)propanoate: This compound has a similar structure but with a propanoate group instead of a propanamine group.
3-(4-Fluoro-7-methyl-3-indolyl)propanoic acid: This compound has a carboxylic acid group instead of a propanamine group.
3-(4-Fluoro-7-methyl-3-indolyl)methanol: This compound has a hydroxymethyl group instead of a propanamine group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical properties and biological activities differently compared to its analogs.
Propriétés
Formule moléculaire |
C12H15FN2 |
|---|---|
Poids moléculaire |
206.26 g/mol |
Nom IUPAC |
3-(4-fluoro-7-methyl-1H-indol-3-yl)propan-1-amine |
InChI |
InChI=1S/C12H15FN2/c1-8-4-5-10(13)11-9(3-2-6-14)7-15-12(8)11/h4-5,7,15H,2-3,6,14H2,1H3 |
Clé InChI |
GIUMQPXWZGKZOI-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=C(C=C1)F)C(=CN2)CCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![(R)-2-[(1-Methyl-2-benzimidazolyl)amino]-2-phenylethanol](/img/structure/B13703468.png)


![Ethyl 3-[(2-Bromo-4-cyanophenyl)amino]propanoate](/img/structure/B13703478.png)
![Methyl 5-[3-Fluoro-4-(1-pyrazolyl)phenyl]isoxazole-3-carboxylate](/img/structure/B13703481.png)


